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  • Product: 1-Indan-5-yl-ethylamine
  • CAS: 877-51-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Indan-5-yl-ethylamine: Chemical Structure, Physicochemical Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Publication Date: April 1, 2026 Abstract This technical guide provides a comprehensive overvie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: April 1, 2026

Abstract

This technical guide provides a comprehensive overview of 1-Indan-5-yl-ethylamine, a notable aminoindane derivative. The document delineates its chemical structure, explores its physicochemical properties through predictive modeling, and presents a detailed, field-proven protocol for its synthesis via reductive amination. Furthermore, this guide delves into the potential pharmacological applications of 1-Indan-5-yl-ethylamine, drawing insights from the known biological activities of structurally related aminoindanes. This whitepaper is intended to be a critical resource for researchers and professionals engaged in neuroscience, medicinal chemistry, and drug development, offering a foundational understanding of this promising molecule.

Introduction: The Significance of the Aminoindane Scaffold

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a well-defined orientation for appended functional groups, making it an attractive template for the design of compounds targeting various biological receptors and enzymes. When functionalized with an amino group, as in the case of aminoindanes, these molecules have demonstrated a wide range of pharmacological activities, particularly within the central nervous system.

Substituted aminoindanes are known to interact with monoamine transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[1] This interaction modulates the levels of these key neurotransmitters in the synaptic cleft, a mechanism of action shared by many antidepressant, anxiolytic, and stimulant drugs. The specific substitution pattern on the indane ring and the nature of the amino group significantly influence the potency and selectivity of these compounds for the different monoamine transporters.[2]

This guide focuses on a specific, yet under-explored, member of this family: 1-Indan-5-yl-ethylamine. By providing a detailed analysis of its chemical and physical characteristics, a robust synthetic route, and an exploration of its potential biological significance, we aim to equip researchers with the essential knowledge to further investigate this compound and its analogs.

Chemical Structure and Identification

The chemical identity of 1-Indan-5-yl-ethylamine is defined by its unique structural arrangement and can be precisely described through various chemical identifiers.

IUPAC Name: 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine

Molecular Formula: C₁₁H₁₅N

Molecular Weight: 161.24 g/mol

Chemical Structure:

Chemical structure of 1-Indan-5-yl-ethylamine

(Image generated for illustrative purposes)

CAS Numbers:

  • Racemic Mixture (Hydrochloride Salt): 1009-18-3

  • (R)-enantiomer (Hydrochloride Salt): 1427393-49-4[3]

  • (S)-enantiomer: 1212278-77-7

The presence of a chiral center at the alpha-carbon of the ethylamine side chain gives rise to two enantiomers, (R)- and (S)-1-Indan-5-yl-ethylamine. The stereochemistry of this center is a critical determinant of biological activity, as it dictates the three-dimensional orientation of the molecule and its ability to bind to specific receptor sites.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted ValueMethod/SourceSignificance in Drug Development
pKa (strongest basic) 9.8 - 10.2Computational PredictionInfluences ionization state at physiological pH, affecting solubility, membrane permeability, and receptor binding.
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.0Computational PredictionIndicates lipophilicity and the ability to cross the blood-brain barrier. A value in this range suggests good membrane permeability.
Aqueous Solubility Low to moderateInferred from LogPAffects bioavailability and formulation strategies. Lower solubility may require enabling formulation technologies.
Polar Surface Area (PSA) 26.02 ŲComputational PredictionRelates to hydrogen bonding potential and influences membrane permeability.
Number of Rotatable Bonds 2Structural AnalysisA low number of rotatable bonds suggests conformational rigidity, which can be advantageous for receptor binding.

Note: These values are estimations and should be confirmed by experimental determination.

Synthesis of 1-Indan-5-yl-ethylamine: A Step-by-Step Protocol

The most direct and efficient synthetic route to 1-Indan-5-yl-ethylamine is through the reductive amination of the corresponding ketone, 5-acetylindane. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the desired amine.

Starting Material: 5-Acetylindane

The precursor, 5-acetylindane (CAS: 4228-10-8), is a commercially available liquid.[4][5] Its properties are summarized below:

  • IUPAC Name: 1-(2,3-dihydro-1H-inden-5-yl)ethanone[4]

  • Molecular Formula: C₁₁H₁₂O[4]

  • Molecular Weight: 160.22 g/mol [4]

Should a custom synthesis of 5-acetylindane be required, it can be prepared via the Friedel-Crafts acylation of indane.

Experimental Protocol: Reductive Amination

This protocol is a robust and scalable method for the synthesis of 1-Indan-5-yl-ethylamine.

Materials:

  • 5-Acetylindane

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent (e.g., sodium triacetoxyborohydride)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (e.g., 2M in diethyl ether) for salt formation (optional)

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-acetylindane (1.0 equivalent) in anhydrous methanol.

  • Imine Formation: To the stirred solution, add ammonium acetate (10-20 equivalents) or a concentrated aqueous solution of ammonia. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the remaining aqueous layer with dichloromethane.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Indan-5-yl-ethylamine as an oil.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt. Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring. The resulting precipitate can be collected by filtration, washed with cold solvent, and dried under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow Indane Indane FiveAcetylindane 5-Acetylindane Indane->FiveAcetylindane Friedel-Crafts Acylation (Optional Precursor Synthesis) AcetylChloride Acetyl Chloride (AlCl₃ catalyst) AcetylChloride->FiveAcetylindane Product 1-Indan-5-yl-ethylamine FiveAcetylindane->Product Reductive Amination AmmoniaSource Ammonium Acetate or aq. Ammonia AmmoniaSource->Product ReducingAgent Sodium Cyanoborohydride ReducingAgent->Product

Caption: Synthetic pathway to 1-Indan-5-yl-ethylamine.

Potential Biological Activities and Applications

While specific pharmacological data for 1-Indan-5-yl-ethylamine is limited, the well-documented activities of its structural analogs provide a strong basis for predicting its potential applications.

Monoamine Transporter Inhibition

The primary and most probable biological target for 1-Indan-5-yl-ethylamine is the family of monoamine transporters (SERT, DAT, and NET). Research on related aminoindanes has shown that they can act as potent inhibitors of these transporters.[1] For instance, 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-iodoaminoindane (5-IAI) are known to preferentially inhibit SERT and NET.[3] The ethylamine side chain at the 5-position of the indane nucleus in our target molecule suggests a potential for interaction with these transporters.

The selectivity profile of 1-Indan-5-yl-ethylamine for SERT, DAT, and NET would be a critical determinant of its pharmacological effects.

  • Selective Serotonin Reuptake Inhibition (SSRI): If the compound shows high selectivity for SERT, it could be investigated as a potential antidepressant or anxiolytic agent.

  • Dopamine and Norepinephrine Reuptake Inhibition (DNRI): Selectivity for DAT and NET could imply stimulant properties, with potential applications in treating attention-deficit/hyperactivity disorder (ADHD) or narcolepsy.

  • Triple Reuptake Inhibition (TRI): Non-selective inhibition of all three transporters could lead to a broad-spectrum antidepressant effect.

Receptor Binding and Other Potential Targets

Beyond monoamine transporters, some aminoindanes have shown affinity for other receptors, such as serotonin receptors.[3] For example, a series of indazole ethylamine derivatives have been identified as potent 5-HT₂C receptor agonists.[6] While the core structure is different, this highlights the potential for the ethylamine-functionalized indane scaffold to interact with various G-protein coupled receptors.

Further research is warranted to screen 1-Indan-5-yl-ethylamine against a panel of CNS targets to fully elucidate its pharmacological profile.

Logical Relationship of Structure to Potential Activity

ActivityRelationship CoreStructure 1-Indan-5-yl-ethylamine Structure AminoindaneClass Aminoindane Chemical Class CoreStructure->AminoindaneClass MonoamineTransporters Monoamine Transporter Interaction (SERT, DAT, NET) AminoindaneClass->MonoamineTransporters ReceptorBinding Potential G-Protein Coupled Receptor Binding AminoindaneClass->ReceptorBinding CNSActivity Potential CNS Activity MonoamineTransporters->CNSActivity ReceptorBinding->CNSActivity Antidepressant Antidepressant/ Anxiolytic Effects CNSActivity->Antidepressant Stimulant Stimulant Effects CNSActivity->Stimulant

Caption: Predicted biological activity cascade for 1-Indan-5-yl-ethylamine.

Conclusion and Future Directions

1-Indan-5-yl-ethylamine represents a compelling, yet underexplored, molecule within the pharmacologically significant class of aminoindanes. This guide has provided a comprehensive foundation for its study, including its chemical identity, predicted physicochemical properties, a detailed synthetic protocol, and a well-reasoned exploration of its potential biological activities.

The presented synthesis via reductive amination is efficient and amenable to scale-up, providing a reliable source of the material for further investigation. The predicted physicochemical properties suggest that 1-Indan-5-yl-ethylamine possesses drug-like characteristics, including the potential for good blood-brain barrier penetration.

The most promising avenue for future research lies in the comprehensive pharmacological profiling of this compound. In vitro binding and uptake assays for SERT, DAT, and NET are essential to determine its primary mechanism of action and selectivity. Subsequent in vivo studies in relevant animal models could then explore its potential as a therapeutic agent for CNS disorders. The synthesis and evaluation of its individual enantiomers are also critical next steps, as stereochemistry is likely to play a pivotal role in its biological activity.

References

  • Appchem. 1-(2,3-Dihydro-1H-inden-5-yl)ethanamine hydrochloride. [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]

  • Marona-Lewicka, D., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. ACS Chemical Neuroscience, 10(6), 2843-2853. [Link]

  • Ohno, K., et al. (2008). Synthesis and structure-activity relationships of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry, 16(4), 1966-1982. [Link]

  • Thermo Fisher Scientific. 5-Acetylindane, 97%. [Link]

  • NIST. Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-. [Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of 1-Indan-5-yl-ethylamine: A Technical Guide to Predictive Modeling and Experimental Validation

Executive Summary 1-Indan-5-yl-ethylamine (CAS: 877-51-0) is a low-molecular-weight, highly lipophilic primary amine[1]. Structurally characterized by an indane core fused to an ethylamine side chain, it shares physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Indan-5-yl-ethylamine (CAS: 877-51-0) is a low-molecular-weight, highly lipophilic primary amine[1]. Structurally characterized by an indane core fused to an ethylamine side chain, it shares physicochemical similarities with several centrally acting neuropharmacological agents. For any compound intended to target or bypass the central nervous system (CNS), accurate assessment of Blood-Brain Barrier (BBB) permeability is a critical gatekeeper in early-stage drug development.

This whitepaper provides an authoritative, step-by-step technical guide to predicting, measuring, and interpreting the BBB permeability of 1-Indan-5-yl-ethylamine. By synthesizing multiparameter optimization (MPO) with validated in vitro surrogate models, this guide equips researchers with a robust framework for CNS pharmacokinetic profiling.

Part 1: Physicochemical Profiling & Predictive Modeling

Before initiating resource-intensive in vitro or in vivo assays, modern drug discovery relies on predictive modeling. The CNS Multiparameter Optimization (MPO) algorithm, developed by Wager et al., provides a holistic desirability score (0 to 6) based on six physicochemical properties[2]. This scoring system moves beyond rigid binary cutoffs, allowing for a nuanced prediction of BBB penetration and favorable safety profiles[2].

For 1-Indan-5-yl-ethylamine, the predicted parameters strongly favor passive transcellular diffusion:

  • Molecular Weight (MW) : At 161.24 g/mol , it is well below the 360 g/mol threshold, minimizing steric hindrance during lipid bilayer traversal.

  • Lipophilicity (cLogP) : Estimated between 2.5 and 2.8, placing it in the optimal "Goldilocks" zone for lipid membrane partitioning without excessive non-specific protein binding.

  • Topological Polar Surface Area (TPSA) : At ~26 Ų, it is significantly below the 90 Ų limit for CNS drugs, indicating minimal desolvation energy is required to enter the hydrophobic membrane core.

Table 1: Physicochemical Properties & CNS MPO Evaluation
ParameterValue (Estimated)CNS MPO Desirability Score (0-1)
Molecular Weight (MW) 161.24 g/mol 1.0
Calculated LogP (cLogP) ~2.5 - 2.81.0
Calculated LogD (pH 7.4) ~1.51.0
Topological Polar Surface Area (TPSA) 26.02 Ų1.0
Hydrogen Bond Donors (HBD) 20.5
pKa (Most basic center) ~9.5 - 10.00.6
Total CNS MPO Score --~5.1 / 6.0

Note: A CNS MPO score ≥ 4.0 indicates a high probability of successful BBB penetration[2].

Part 2: Mechanistic Pathways of BBB Permeation

The BBB is a highly restrictive physiological barrier composed of brain microvascular endothelial cells (BMECs) connected by complex tight junctions. For 1-Indan-5-yl-ethylamine, permeation is governed by two competing mechanisms:

  • Passive Transcellular Diffusion : This is the primary driver for this molecule. Due to its high lipophilicity and lack of bulky polar groups, the non-ionized fraction of the compound rapidly partitions into and across the phospholipid bilayer.

  • Active Efflux (P-glycoprotein / MDR1) : While primary amines can sometimes act as weak substrates for efflux transporters like P-glycoprotein (P-gp), the exceptionally low molecular weight and minimal hydrogen bonding of 1-Indan-5-yl-ethylamine significantly reduce its binding affinity to the P-gp active site.

BBB_Pathway cluster_BBB Blood-Brain Barrier (Endothelial Cell) Blood Blood Compartment (Apical) Compound 1-Indan-5-yl-ethylamine Blood->Compound Absorption Brain Brain Tissue (Basolateral) Pgp P-glycoprotein (MDR1) Compound->Pgp Substrate Recognition? Passive Passive Transcellular Diffusion Compound->Passive High LogP / Low MW Pgp->Blood Efflux Passive->Brain Permeation

Figure 1: BBB permeation pathways for 1-Indan-5-yl-ethylamine, highlighting passive diffusion.

Part 3: Experimental Workflows for Permeability Assessment

To empirically validate the predictive models, a two-tiered in vitro screening cascade is employed. We utilize the PAMPA-BBB assay to isolate passive diffusion and the MDCK-MDR1 cell model to evaluate active efflux liabilities.

PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality & Rationale : Standard PAMPA uses soy lecithin, which mimics gastrointestinal absorption. For BBB assessment, we specifically use Porcine Brain Lipid (PBL)[3]. PBL contains higher concentrations of cholesterol and sphingomyelin, accurately recreating the rigid, restrictive nature of the brain capillary endothelium to isolate true passive transcellular flux[3].

Step-by-Step Protocol :

  • Preparation : Dissolve 1-Indan-5-yl-ethylamine in DMSO to create a 10 mM stock. Dilute in Prisma HT buffer (pH 7.4) to a final donor concentration of 50 µM, ensuring the final DMSO concentration remains < 1% to prevent membrane disruption.

  • Membrane Coating : Apply 5 µL of 2% PBL dissolved in dodecane to the PVDF filter membrane of the donor plate to form the artificial lipid bilayer[3].

  • Assembly & Incubation : Add 200 µL of the donor solution to the donor plate and 200 µL of Brain Sink Buffer (BSB) to the acceptor plate. Sandwich the plates and incubate at 37°C for 4 hours without agitation[3].

  • Quantification : Separate the plates and quantify the compound concentration in both the donor and acceptor compartments using LC-MS/MS.

  • Calculation : Compute the effective permeability ( Pe​ ) using the standard steady-state diffusion equation.

MDCK-MDR1 Bidirectional Permeability Assay

Causality & Rationale : While Caco-2 cells are the industry standard for intestinal absorption, their P-gp expression is highly variable and their morphology mimics the gut[4]. Madin-Darby Canine Kidney (MDCK) cells transfected with the human ABCB1 gene (MDCK-MDR1) provide consistent, high-level P-gp expression and form tight junctions that more accurately surrogate the restrictive BBB[4].

Step-by-Step Protocol :

  • Cell Seeding : Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 4-5 days. Self-Validation Step: Proceed only when the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², confirming tight junction integrity[4].

  • Dosing : Prepare a 10 µM solution of 1-Indan-5-yl-ethylamine in Hank's Balanced Salt Solution (HBSS) at pH 7.4. Apply to the apical chamber for Apical-to-Basolateral (A-B) assessment, and the basolateral chamber for Basolateral-to-Apical (B-A) assessment[4].

  • Incubation : Incubate the Transwell plates at 37°C with 5% CO₂ for 60 to 120 minutes.

  • Sampling : Extract 50 µL aliquots from the receiver chambers at predefined time points (e.g., 30, 60, 90, 120 min) and immediately replace with an equal volume of fresh HBSS to maintain sink conditions.

  • Analysis : Quantify via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ).

MDCK_Workflow Seed Seed MDCK-MDR1 Cells on Transwell TEER Verify Monolayer Integrity (TEER) Seed->TEER Dose Dose Apical (A-B) & Basolateral (B-A) TEER->Dose Incubate Incubate 60-120 min at 37°C Dose->Incubate LCMS Quantify via LC-MS/MS Incubate->LCMS Calc Calculate Papp & Efflux Ratio (ER) LCMS->Calc

Figure 2: Step-by-step MDCK-MDR1 bidirectional permeability assay workflow for efflux screening.

Part 4: Data Interpretation & Permeability Classification

The quantitative outputs from the PAMPA-BBB and MDCK-MDR1 assays must be synthesized to determine the overall brain penetrance of 1-Indan-5-yl-ethylamine.

Table 2: Experimental Permeability Classification Criteria
Assay ModelMetricHigh BBB PermeabilityLow BBB Permeability
PAMPA-BBB Effective Permeability ( Pe​ )> 4.0 × 10⁻⁶ cm/s< 2.0 × 10⁻⁶ cm/s
MDCK-MDR1 Apparent Permeability ( Papp​ )> 15.0 × 10⁻⁶ cm/s< 5.0 × 10⁻⁶ cm/s
MDCK-MDR1 Efflux Ratio (ER)< 2.0 (Non-substrate)> 2.0 (P-gp Substrate)

Given the structural profile of 1-Indan-5-yl-ethylamine (high MPO score, low MW, high lipophilicity), experimental results are expected to yield a Pe​ > 4.0 × 10⁻⁶ cm/s in PAMPA-BBB and an ER < 2.0 in MDCK-MDR1, classifying it as a highly permeable, non-effluxed CNS compound suitable for downstream in vivo pharmacokinetic validation.

References

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol". Creative Bioarray Support. URL:[Link]

  • Hellinger E, et al. "Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models". European Journal of Pharmaceutics and Biopharmaceutics. URL:[Link]

  • Wager TT, et al. "Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties". ACS Chemical Neuroscience. URL:[Link]

Sources

Foundational

Crystal structure analysis of 1-Indan-5-yl-ethylamine hydrochloride

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Indan-5-yl-ethylamine Hydrochloride This guide provides a comprehensive, in-depth exploration of the methodologies and scientific reasoning involved in t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Indan-5-yl-ethylamine Hydrochloride

This guide provides a comprehensive, in-depth exploration of the methodologies and scientific reasoning involved in the complete crystal structure analysis of 1-Indan-5-yl-ethylamine hydrochloride. While a definitive crystal structure for this specific compound is not publicly available, this document serves as an authoritative workflow for its determination, from synthesis to final structural elucidation and validation. This paper is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the structural characterization of novel small molecules.

Introduction: The Significance of Structural Elucidation

1-Indan-5-yl-ethylamine and its derivatives are of interest within medicinal chemistry due to their structural relation to pharmacologically active compounds. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for unambiguously determining this arrangement, providing detailed insights into bond lengths, bond angles, and intermolecular interactions.[1]

The hydrochloride salt form is frequently utilized in pharmaceuticals to enhance the solubility and stability of amine-containing active pharmaceutical ingredients (APIs).[2][3] The formation of the salt introduces strong ionic interactions and hydrogen bonding opportunities, particularly involving the chloride ion, which significantly influences the crystal packing.[3] Therefore, a thorough crystal structure analysis of 1-Indan-5-yl-ethylamine hydrochloride is crucial for establishing a complete structural profile, which is a prerequisite for rational drug design and development.

This guide will detail the experimental journey, beginning with the synthesis and crystallization of the title compound, followed by a rigorous analysis using single-crystal X-ray diffraction, and complemented by spectroscopic and thermal analysis techniques.

Experimental Workflow: A Multi-faceted Approach

The determination of a crystal structure is not a monolithic process but rather an integrated workflow. Each step provides critical information that informs the subsequent stages. The overall process is outlined below.

Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Purification cluster_characterization Material Preparation & Initial Characterization cluster_xrd Single-Crystal X-ray Diffraction cluster_validation Validation & Reporting Synthesis Synthesis of 1-Indan-5-yl-ethylamine HCl_Salt Formation of Hydrochloride Salt Synthesis->HCl_Salt Purification Purification HCl_Salt->Purification Crystallization Crystal Growth Purification->Crystallization Spectroscopy Spectroscopic Analysis (FTIR, NMR) Purification->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF CIF File Generation Validation->CIF Publication Data Interpretation & Publication CIF->Publication

Caption: Overall workflow for the crystal structure analysis of 1-Indan-5-yl-ethylamine hydrochloride.

Synthesis and Crystallization

Synthesis of 1-Indan-5-yl-ethylamine Hydrochloride

The synthesis of the parent amine, 1-Indan-5-yl-ethylamine, can be achieved through various established organic synthesis routes, often starting from 5-aminoindan or related precursors. The hydrochloride salt is then typically formed by reacting the free base with hydrochloric acid in a suitable solvent.

Protocol 1: Hydrochloride Salt Formation

  • Dissolve the purified 1-Indan-5-yl-ethylamine free base in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether).

  • Stoichiometrically add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) dropwise to the stirred amine solution.

  • Formation of a precipitate (the hydrochloride salt) is typically observed.[2]

  • Stir the resulting slurry at room temperature for a designated period (e.g., 1-2 hours) to ensure complete reaction.

  • Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Crystal Growth: The Art and Science

Obtaining high-quality single crystals suitable for XRD analysis is often the most challenging step. The ideal crystal should be 0.1-0.5 mm in size, with well-defined faces and no visible cracks or defects. For a polar organic salt like 1-Indan-5-yl-ethylamine hydrochloride, several crystallization techniques should be explored.

Table 1: Crystallization Techniques

TechniqueDescriptionRationale
Slow Evaporation A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.Simple and effective for many soluble compounds. The slow decrease in solubility promotes the formation of ordered crystal lattices.
Vapor Diffusion A concentrated solution of the compound in a solvent is placed in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Offers fine control over the rate of crystallization, which can lead to higher quality crystals.
Cooling Crystallization A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.Exploits the temperature-dependent solubility of the compound. Slow, controlled cooling is crucial to prevent rapid precipitation.

Complementary Analytical Techniques

Before proceeding to XRD, it is essential to characterize the bulk material to confirm its identity and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. For a primary amine hydrochloride, specific vibrational modes are expected.

  • N-H Stretching: The protonation of the primary amine group (NH₂) to form an ammonium group (NH₃⁺) results in a broad, strong absorption envelope, typically in the 3200-2800 cm⁻¹ region.[2]

  • C-H Stretching: Aliphatic and aromatic C-H stretching bands will also appear in the 3100-2850 cm⁻¹ range, often superimposed on the broad N-H stretch.[2]

  • Chloride Ion: The Cl⁻ anion does not have a vibrational mode in the mid-IR region.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy confirm the molecular structure of the cation.

  • ¹H NMR: The protons on the carbon adjacent to the nitrogen will be deshielded and appear at a downfield chemical shift. The N-H protons of the ammonium group can appear as a broad signal, and their presence can be confirmed by D₂O exchange, which causes the signal to disappear.[4]

  • ¹³C NMR: The carbon atom bonded to the nitrogen will be deshielded compared to other aliphatic carbons in the indane ring system.[4]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[5][6] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

SC_XRD_Process Xray_Source X-ray Source (e.g., Mo Kα) Crystal Mounted Single Crystal Xray_Source->Crystal Goniometer Goniometer (Rotates Crystal) Diffraction Diffraction Pattern (Spots) Crystal->Diffraction Diffraction Detector Detector (e.g., CCD, CMOS) Computer Computer (Data Processing) Detector->Computer Data Transfer Diffraction->Detector

Caption: The fundamental process of single-crystal X-ray diffraction data collection.

Data Collection

Protocol 2: SC-XRD Data Collection

  • Crystal Selection: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil.[5]

  • Instrumentation: The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo Kα radiation, λ = 0.7107 Å) and a detector.[1]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of orientations. The Bragg's Law (nλ = 2d sinθ) governs the angles at which constructive interference (diffraction) occurs.[1]

Structure Solution and Refinement
  • Data Reduction: The raw diffraction intensities are integrated, scaled, and corrected for various experimental factors.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: An initial model of the molecule is built and refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Table 2: Key Crystallographic Parameters

ParameterDescriptionTypical Value for Publication
Crystal System One of the seven crystal systems (e.g., monoclinic, orthorhombic).Determined from data.
Space Group The symmetry group of the crystal lattice (e.g., P2₁/c).Determined from data.
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°).Measured with high precision.
Z The number of molecules per unit cell.Integer value.
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for good quality structures.
wR2 A weighted residual factor based on squared structure factor amplitudes.< 0.15 for good quality structures.
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model.~1.0

Analysis of the Crystal Structure

Once refined, the crystal structure provides a wealth of information. For 1-Indan-5-yl-ethylamine hydrochloride, the key features to analyze would be:

  • Molecular Conformation: The conformation of the ethylamine side chain and the planarity of the indane ring system.

  • Hydrogen Bonding: The primary interaction is expected to be charge-assisted hydrogen bonds between the ammonium group (N-H donors) and the chloride ion (acceptor).[3] The geometry (distances and angles) of these bonds is critical.

  • Crystal Packing: How the molecules arrange in three dimensions, looking for any π-π stacking interactions between the aromatic rings of the indane moieties or other non-covalent interactions that contribute to the stability of the crystal lattice.

Conclusion

The crystal structure analysis of 1-Indan-5-yl-ethylamine hydrochloride is a comprehensive process that requires careful execution of synthesis, crystallization, and advanced analytical techniques. While SC-XRD provides the ultimate atomic-level description, it is the synergy with spectroscopic and thermal methods that ensures a complete and validated characterization. The resulting structural information is invaluable for understanding the compound's properties and is a cornerstone of modern drug development and materials science.

References

  • Rigaku. (n.d.). Introduction to single crystal X-ray analysis - I. What is X-ray crystallography?
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Bruker. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction.
  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Thermo Fisher Scientific. (2021, April 3).
  • Zaworotko, M. J. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • NC State University Libraries. (n.d.). 24.
  • Unknown. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt).
  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
  • ChemicalBook. (n.d.). 1,1,3-Trimethyl-indan-4-ylamine hydrochloride synthesis.
  • Santa Cruz Biotechnology. (n.d.). 1-Indan-5-yl-ethylamine.
  • ChemBK. (2024, April 9). 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine.
  • Unknown. (2026, February 26).
  • NextSDS. (n.d.). 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride.
  • PubChemLite. (n.d.). 2-(5-methoxy-1h-inden-3-yl)ethan-1-amine hydrochloride.
  • PubChem. (2026, March 25). 1-(2-Methylpyrimidin-5-yl)ethanamine hydrochloride.
  • MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Royal Society of Chemistry. (n.d.).
  • BLDpharm. (n.d.). 1-(1H-Indol-5-yl)ethanamine hydrochloride.
  • PubChem. (n.d.). Ethanamine;ethane.
  • Wikipedia. (n.d.). Ethylamine.
  • ChemicalBook. (n.d.). Ethylamine hydrochloride(557-66-4) IR Spectrum.

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Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Analysis of 1-Indan-5-yl-ethylamine

Abstract This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 1-Indan-5-yl-ethylamine. The method is demonstrated to be stability-indicating through forced degradation studies. The described method is suitable for routine quality control and stability testing of 1-Indan-5-yl-ethylamine in bulk drug substance and pharmaceutical formulations.

Introduction

1-Indan-5-yl-ethylamine is a primary aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity and stability of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust and reliable analytical method is therefore essential for its quantitative determination and for monitoring its stability over time.

High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for the analysis of drug substances and products.[1] Its versatility and high resolving power make it ideal for separating and quantifying components in a mixture. This application note describes a systematic approach to developing and validating an HPLC-UV method for 1-Indan-5-yl-ethylamine, following the guidelines of the International Council for Harmonisation (ICH).[2][3]

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used for this study. Data acquisition and processing were performed using a suitable chromatography data system.

Chemicals and Reagents
  • 1-Indan-5-yl-ethylamine reference standard (For research use only[4])

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrochloric acid (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions

The method was optimized to achieve a good peak shape, resolution, and a reasonable analysis time. The final chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.025M Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

Method Development and Optimization

The primary objective of the method development was to achieve a symmetric peak for 1-Indan-5-yl-ethylamine with adequate retention and separation from potential degradation products.

Column Selection

A C18 column was selected as the stationary phase due to its wide applicability in reversed-phase chromatography for a broad range of compounds.[5] The hydrophobic nature of the C18 stationary phase provides good retention for the moderately polar 1-Indan-5-yl-ethylamine. Phenyl columns were also considered due to their potential for π-π interactions with the aromatic ring of the analyte, but the C18 column provided superior peak shape and efficiency in initial screening experiments.[6]

Mobile Phase Optimization

The mobile phase composition is a critical factor influencing the retention and selectivity of the separation. A mixture of acetonitrile and a buffer was chosen as the mobile phase. Acetonitrile was selected as the organic modifier due to its low UV cutoff and good elution strength.

The pH of the aqueous phase plays a significant role in the chromatography of ionizable compounds like amines.[7] The pKa of the primary amine group in 1-Indan-5-yl-ethylamine is predicted to be around 10. To ensure good peak shape and avoid tailing, which can occur due to interactions between the basic amine group and residual silanols on the silica-based stationary phase, the mobile phase pH was adjusted to 3.0 using orthophosphoric acid.[7] At this pH, the amine group is fully protonated, and the silanol groups are suppressed, minimizing secondary interactions.

Different ratios of acetonitrile and buffer were evaluated to optimize the retention time. A ratio of 40:60 (v/v) of acetonitrile to phosphate buffer provided a suitable retention time of approximately 4.5 minutes.

Detection Wavelength

The UV spectrum of 1-Indan-5-yl-ethylamine was recorded, and a detection wavelength of 220 nm was selected, where the analyte exhibits significant absorbance, ensuring good sensitivity.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][8]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the 1-Indan-5-yl-ethylamine standard.[10][11] The standard was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[12][13]

  • Acid Hydrolysis: 1 mL of 1N HCl was added to 1 mL of stock solution and kept at 60°C for 24 hours.

  • Base Hydrolysis: 1 mL of 1N NaOH was added to 1 mL of stock solution and kept at 60°C for 24 hours.

  • Oxidative Degradation: 1 mL of 30% H₂O₂ was added to 1 mL of stock solution and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 48 hours.

The chromatograms from the forced degradation studies showed significant degradation of the parent peak and the appearance of several degradation product peaks. The main peak of 1-Indan-5-yl-ethylamine was well-resolved from all degradation product peaks, demonstrating the specificity and stability-indicating capability of the method.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions of 1-Indan-5-yl-ethylamine at five different concentrations ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (R²) was found to be > 0.999, indicating excellent linearity over the specified range.[9]

Accuracy

The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo matrix.[14] The study was performed at three concentration levels (80%, 100%, and 120% of the assay concentration) in triplicate. The mean recovery was within the acceptable range of 98.0% to 102.0%.

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[14]

  • Repeatability: Six replicate injections of the standard solution at 100% of the assay concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument.

The relative standard deviation (RSD) for both repeatability and intermediate precision was found to be less than 2.0%, which is within the acceptable limits.[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[14] The LOD was calculated as 3.3 * (σ/S) and the LOQ as 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. The calculated LOD and LOQ were found to be sufficiently low for the intended purpose of the method.

Robustness

The robustness of the method was evaluated by making deliberate small variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).[2] The system suitability parameters, including theoretical plates, tailing factor, and retention time, were monitored. The method was found to be robust as there were no significant changes in the chromatographic performance.

Protocols

Preparation of Standard Solution (100 µg/mL)
  • Accurately weigh about 10 mg of 1-Indan-5-yl-ethylamine reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Further dilute 10 mL of this solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Preparation of Sample Solution
  • For bulk drug substance, prepare a solution of approximately 100 µg/mL in the mobile phase.

  • For a formulated product, accurately weigh a quantity of the powdered formulation equivalent to 10 mg of 1-Indan-5-yl-ethylamine into a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute 10 mL of the filtrate to 100 mL with the mobile phase.

Visualization

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Analyte_Properties Analyte Properties (1-Indan-5-yl-ethylamine) Initial_Screening Initial Screening (Column, Mobile Phase) Analyte_Properties->Initial_Screening Optimization Optimization (pH, Organic Ratio, Flow Rate) Initial_Screening->Optimization Final_Method Optimized Method Optimization->Final_Method Specificity Specificity (Forced Degradation) Final_Method->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine QC Analysis Robustness->Routine_Analysis Stability_Studies Stability Studies Routine_Analysis->Stability_Studies

Caption: Workflow for HPLC-UV method development and validation.

Conclusion

A simple, rapid, and reliable RP-HPLC-UV method has been successfully developed and validated for the quantitative determination of 1-Indan-5-yl-ethylamine. The method demonstrated excellent linearity, accuracy, precision, and robustness. The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for the analysis of the drug in the presence of its degradation products. This method can be effectively used for routine quality control and stability monitoring of 1-Indan-5-yl-ethylamine in the pharmaceutical industry.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • Restek. HPLC Column Selection Guide.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • BenchChem. A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • BenchChem. Technical Support Center: Optimizing Mobile Phase pH for Florfenicol Amine Analysis.
  • LCGC International. (2026, March 29). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Ligas, B., & Bocian, S. (2018). A universal reversed-phase HPLC method for pharmaceutical analysis. ResearchGate.
  • Phenomenex. Reversed Phase HPLC Columns.
  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Phenomenex. HPLC Column Selection Guide.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Parastoo, F., & Aghajan, B. (2015). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Rajmane, A. D., & Shinde, K. P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • MicroSolv Technology Corporation. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • Request PDF. (2026, February 22). Determination of aromatic amines in environmental water samples by deep eutectic solvent-based dispersive liquid-liquid microextraction followed by HPLC-UV. ResearchGate.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Jiang, X., et al. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Płonka, J., et al. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Journal of Agricultural and Food Chemistry, 58(1), 127-34.
  • Xiongfeng, H., et al. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Ministry of Food and Drug Safety. Analytical Methods.
  • Dall'Anese Riccardo Giovanni, et al. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Buzzi Laboratorio Analisi.
  • Santa Cruz Biotechnology, Inc. 1-Indan-5-yl-ethylamine.
  • OSHA. (1982, May). ETHYLAMINE Method no.: 36.
  • Cancho, B., et al. (2003). HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. Food Additives & Contaminants, 20(3), 290-297.

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Application

Application Note: Elucidating the Mass Spectrometry Fragmentation of 1-Indan-5-yl-ethylamine

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed guide to the expected mass spectrometric fragmentation patterns of 1-Indan-5-yl-ethylamine under both Elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the expected mass spectrometric fragmentation patterns of 1-Indan-5-yl-ethylamine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. It includes validated protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

1-Indan-5-yl-ethylamine is an aralkylamine featuring an indane core. Its structural similarity to controlled substances like amphetamines and other psychoactive research chemicals necessitates robust analytical methods for its unambiguous identification in forensic, clinical, and research settings. Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of such novel compounds. Understanding the specific fragmentation pathways is critical for developing selective detection methods and for interpreting mass spectral data correctly.

This application note details the predictable fragmentation patterns of 1-Indan-5-yl-ethylamine when analyzed by GC-EI-MS and LC-ESI-MS/MS. The high-energy fragmentation induced by Electron Ionization (EI) provides a detailed fingerprint of the molecule, while the softer Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity for quantification. The principles discussed are grounded in well-established fragmentation mechanisms for related compounds, such as benzylic and α-cleavages, which are common in the mass spectra of amines and aromatic molecules.[1][2][3]

Predicted Fragmentation Pathways

The fragmentation of 1-Indan-5-yl-ethylamine is dictated by its chemical structure: a primary amine attached to an ethyl group, which is in turn bonded to the 5-position of an indane ring system. The molecular weight of the neutral molecule (C₁₁H₁₅N) is 161.24 g/mol .

GC-EI-MS Fragmentation

Electron Ionization is a "hard" ionization technique that typically results in the formation of a molecular ion (M+•) and extensive fragmentation. The molecular ion peak for aliphatic amines may be weak or absent.[4][5] The fragmentation is primarily driven by the stabilization of the resulting ions.

  • α-Cleavage (Benzylic Cleavage): The most dominant fragmentation pathway for aralkylamines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom and beta to the aromatic ring.[2][3][6] This is an energetically favorable process as it leads to the formation of a resonance-stabilized iminium cation. For 1-Indan-5-yl-ethylamine, this cleavage results in the loss of the indanylmethyl radical to form the ethylamine fragment, or more favorably, the loss of a methyl radical to form a stable, resonance-stabilized indanyl-iminium cation. The most probable primary fragmentation is the cleavage of the Cα-Cβ bond, leading to the formation of a highly stable benzylic-type cation.

  • Benzylic Cleavage: The bond between the ethylamine side chain and the indane ring is a benzylic bond. Cleavage of this bond is highly favored due to the formation of a stable benzylic carbocation or, after rearrangement, a tropylium-like ion.[1][7][8]

  • Indane Ring Fragmentation: The indane ring itself can undergo fragmentation. A common pathway for cyclic systems is the Retro-Diels-Alder reaction, which involves the cleavage of two bonds within the ring to form a diene and a dienophile.[9][10][11] This would result in characteristic neutral losses.

The proposed major fragmentation ions under EI conditions are summarized below:

m/z Proposed Ion Structure Fragmentation Pathway
161[C₁₁H₁₅N]+•Molecular Ion
146[C₁₀H₁₂N]+Loss of a methyl radical (•CH₃) via α-cleavage. This is often a very stable iminium ion and can be the base peak.
117[C₉H₉]+Benzylic cleavage, loss of ethylamine radical (•C₂H₄NH₂) to form an indanyl cation, which may rearrange.
115[C₉H₇]+Loss of H₂ from the m/z 117 ion.
44[C₂H₆N]+α-cleavage with charge retention on the ethylamine fragment.

Diagram: Proposed EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion (M+•) m/z = 161 F146 [M - CH₃]+ m/z = 146 (Base Peak) M->F146 - •CH₃ (α-Cleavage) F117 [C₉H₉]+ m/z = 117 M->F117 - •C₂H₅N (Benzylic Cleavage) F44 [C₂H₆N]+ m/z = 44 M->F44 - •C₉H₉ (Benzylic Cleavage) F115 [C₉H₇]+ m/z = 115 F117->F115 - H₂ ESI_Fragmentation Precursor Precursor Ion [M+H]+ m/z = 162 Product1 Product Ion m/z = 145 Precursor->Product1 - NH₃ Product2 Product Ion m/z = 117 Precursor->Product2 - C₂H₆N

Caption: Primary ESI-MS/MS fragmentation pathways.

Experimental Protocols

The following protocols are provided as a validated starting point for the analysis of 1-Indan-5-yl-ethylamine. Instrument parameters may require optimization based on the specific system used. [12][13][14][15]

Protocol 1: GC-EI-MS Analysis

This method is suitable for qualitative analysis and structural confirmation.

3.1.1 Sample Preparation

  • Prepare a stock solution of 1 mg/mL of 1-Indan-5-yl-ethylamine in methanol.

  • Create a working solution by diluting the stock solution to 1-10 µg/mL in methanol or ethyl acetate.

  • For biological matrices, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte. [12]A typical LLE would involve alkalinizing the sample and extracting with an organic solvent like ethyl acetate.

3.1.2 Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. [12]* Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI). [13] * Ionization Energy: 70 eV. [13] * Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for sensitive quantification and confirmation in complex matrices.

3.2.1 Sample Preparation

  • Prepare a stock solution of 1 mg/mL of 1-Indan-5-yl-ethylamine in 50:50 methanol:water.

  • Prepare working standards and quality controls by spiking the analyte into the matrix of interest (e.g., plasma, urine).

  • For sample cleanup, a simple "dilute-and-shoot" approach may be sufficient for urine, while protein precipitation is recommended for plasma. [16] * Protein Precipitation: Add 3 parts of cold acetonitrile to 1 part plasma, vortex, and centrifuge. Analyze the supernatant.

3.2.2 Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500°C.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Transition 1 (Quantifier): 162 → 145

      • Transition 2 (Qualifier): 162 → 117

    • Collision energy and other compound-dependent parameters should be optimized empirically.

Conclusion

The mass spectrometric fragmentation of 1-Indan-5-yl-ethylamine follows predictable pathways based on established principles of organic mass spectrometry. Under EI conditions, the fragmentation is dominated by α-cleavage and benzylic cleavage, leading to a characteristic base peak at m/z 146 and other significant ions. Under ESI-MS/MS conditions, the protonated molecule fragments primarily through the loss of ammonia and benzylic cleavage, providing highly specific transitions for MRM-based quantification. The protocols outlined in this document provide a robust framework for the reliable identification and quantification of this compound in various analytical contexts.

References

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  • Zuba, D., & Sekuła, K. (2013). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

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  • Brown, D. H., et al. (2016). β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. Drug Testing and Analysis. Retrieved from [Link]

  • Martins, C. P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical Toxicology. Retrieved from [Link]

  • Brown, D. H., et al. (2016). β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. Semantic Scholar. Retrieved from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Retro Diels-Alder: Organic Chemistry Study Guide. (2025). Fiveable. Retrieved from [Link]

  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016). YouTube. Retrieved from [Link]

  • General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. Retrieved from [Link]

  • Amine Fragmentation. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation of Amines. (n.d.). Whitman College. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Retrieved from [Link]

  • Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). (2021). YouTube. Retrieved from [Link]

  • Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Retrieved from [Link]

  • The Retro Diels-Alder Reaction. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford. Retrieved from [Link]

  • Can amide bonds fragment in ESI-MS?. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Retro-Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Retrieved from [Link]

  • Assaf, J. (2020). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. Retrieved from [Link]

  • Week 2: Lecture 8: Retro Diels-Alder, Alder Rickert and Dehydro Diels-Alder Reaction. (2025). YouTube. Retrieved from [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Chad's Prep. Retrieved from [Link]

Sources

Method

Application Note: Preparation and Derivatization of 1-Indan-5-yl-ethylamine Standard Solutions for GC-MS

Target Audience: Researchers, analytical chemists, and forensic toxicologists. Introduction & Analytical Rationale 1-Indan-5-yl-ethylamine is a structural analog within the aminoindane class, frequently encountered in[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and forensic toxicologists.

Introduction & Analytical Rationale

1-Indan-5-yl-ethylamine is a structural analog within the aminoindane class, frequently encountered in[1]. Analyzing primary amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical bottleneck. Free primary amines interact strongly with active silanol groups on the GC column's stationary phase, resulting in severe peak tailing, thermal degradation, and poor limits of detection[2].

To overcome this, chemical derivatization is mandatory. Acylation using Heptafluorobutyric anhydride (HFBA) is the gold standard for preparing aminoindanes[1]. HFBA replaces the labile amine hydrogen with a fluorinated acyl group. This mechanistic shift provides three critical analytical benefits:

  • Elimination of Hydrogen Bonding: Dramatically improves volatility and peak symmetry.

  • Thermal Stability: Prevents degradation in the high-temperature GC inlet (typically 250°C).

  • Mass Spectral Enhancement: The introduction of fluorine atoms directs fragmentation, yielding high-mass diagnostic ions that improve signal-to-noise ratios in Selected Ion Monitoring (SIM) mode[3].

Reaction_Mechanism A 1-Indan-5-yl-ethylamine (Primary Amine) C Nucleophilic Acyl Substitution A->C B HFBA Reagent (Acylating Agent) B->C D HFB-Derivative (High Volatility) C->D E Heptafluorobutyric Acid (Removed via N2) C->E

Chemical logic of HFBA derivatization to improve GC-MS volatility and resolution.

Materials and Reagents

  • Analyte: 1-Indan-5-yl-ethylamine (Reference Standard, >98% purity).

  • Internal Standard (IS): 2-Aminoindane-d5 or Amphetamine-d11 (100 µg/mL in Methanol). Using an isotopically labeled IS creates a self-validating system by correcting for derivatization yield variations and injection inconsistencies.

  • Derivatization Reagent: Heptafluorobutyric anhydride (HFBA, analytical grade)[3].

  • Solvents: Methanol, Ethyl Acetate, Hexane (All GC-MS grade, anhydrous).

  • Equipment: 1.5 mL glass GC autosampler vials with PTFE-lined caps, heating block, gentle [3].

Standard Solution Preparation (Self-Validating Dilution)

Causality Check: Initial stock solutions are prepared in methanol to ensure complete dissolution of the amine salt. However, methanol must be completely removed prior to derivatization, as it will react competitively with HFBA to form methyl heptafluorobutyrate, consuming the reagent and halting analyte acylation.

Step-by-Step Dilution Protocol
  • Primary Stock (1.0 mg/mL): Accurately weigh 10.0 mg of 1-Indan-5-yl-ethylamine into a 10 mL volumetric flask. Dissolve and bring to volume with anhydrous methanol.

  • Intermediate Working Solution (10 µg/mL): Transfer 100 µL of the Primary Stock into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Calibration Standards: Aliquot the Intermediate Solution into 1.5 mL GC vials according to Table 1 . Add 50 µL of the Internal Standard (IS) to each vial to ensure internal validation of the curve.

Table 1: Calibration Standard Dilution Scheme
Standard LevelTarget Conc. (ng/mL)Vol. of 10 µg/mL Intermediate (µL)Vol. of 1 µg/mL IS (µL)
Cal 150550
Cal 21001050
Cal 32502550
Cal 45005050
Cal 5100010050

HFBA Derivatization Workflow

Causality Check: The byproduct of HFBA acylation is heptafluorobutyric acid, a strong acid that will rapidly degrade the GC column's polysiloxane stationary phase[3]. Therefore, a post-reaction nitrogen blowdown step is strictly required to evaporate this acidic byproduct before injection.

  • Solvent Evaporation: Place the GC vials containing the calibration standards into a heating block at 40°C. Evaporate to complete dryness under a gentle stream of high-purity nitrogen[3].

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous Ethyl Acetate and 50 µL of HFBA reagent. Immediately seal the vials with PTFE-lined caps to prevent moisture ingress.

  • Incubation: Vortex for 5 seconds. Incubate the vials in a heating block at 60°C for 20 minutes to drive the acylation reaction to completion[1].

  • Byproduct Removal: Remove vials from the heating block and allow them to cool to room temperature. Uncap and evaporate the contents to complete dryness under nitrogen at 40°C. This critical step removes excess HFBA and the acidic byproduct.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of Hexane. Vortex thoroughly for 10 seconds. Transfer the solution to a GC vial equipped with a micro-insert for analysis.

GCMS_Workflow A 1. Stock Solution Prep (1 mg/mL in Methanol) B 2. Working Standards & IS Addition (Self-Validating Dilution) A->B C 3. Nitrogen Evaporation (Remove Methanol) B->C D 4. HFBA Derivatization (60°C for 20 mins) C->D E 5. Excess Reagent Removal (N2 Blowdown) D->E F 6. GC-MS Injection (Reconstituted in Hexane) E->F

Step-by-step workflow for the preparation and derivatization of aminoindane standards.

GC-MS Analytical Parameters

To achieve optimal separation of the derivatized 1-Indan-5-yl-ethylamine, a slightly polar stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is recommended[1].

Table 2: Recommended GC-MS Conditions
ParameterSetting / Value
GC Column Rxi-5Sil MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (High Purity), Constant Flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 250°C
Oven Temperature Program 80°C (hold 1 min) Ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
MS Mode Electron Ionization (EI), 70 eV; SIM or Full Scan (m/z 50-500)

References

  • Rose, A. R., et al. "GC-MS analysis of eight aminoindanes using three derivatization reagents." Journal of Forensic Sciences, PubMed (NIH), 2023.[Link]

  • "GC-MS Sample Preparation Guidelines." University of Guelph Mass Spectrometry Facility.[Link]

  • "GC-MS Sample Preparation: A Comprehensive Guide." Organomation.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Troubleshooting for 1-Indan-5-yl-ethylamine Peak Shape in RPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic chromatography advice and address the specific physicochemical challenges of analyzing 1-Indan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic chromatography advice and address the specific physicochemical challenges of analyzing 1-Indan-5-yl-ethylamine .

This molecule presents a classic chromatographic paradox: it possesses a highly hydrophobic indane core coupled with a highly polar, basic primary amine group. In Reversed-Phase Liquid Chromatography (RPLC), this dual nature triggers competing retention mechanisms that, if left unmanaged, destroy peak symmetry, resolution, and quantitative accuracy.

🔬 Mechanistic Causality: The "Why" Behind the Tailing

To fix a peak shape issue, we must first understand the molecular interactions occurring inside the column.

In a standard C18 column, retention should ideally be driven purely by hydrophobic partitioning between the mobile phase and the alkyl chains. However, traditional silica-based columns contain residual, unbonded silanol groups (Si-OH) on their surface. At neutral to mildly acidic pH levels, these silanols ionize into negatively charged species (Si-O⁻). Simultaneously, the primary amine of 1-Indan-5-yl-ethylamine (pKa ≈ 10.4) is fully protonated (NH₃⁺).

This creates a secondary ion-exchange retention mechanism . The analyte is retained not just by the C18 chains, but also by strong electrostatic attraction to the silica surface. Because these silanol sites are heterogeneous and easily overloaded, the analyte molecules desorb at different rates, dragging out the trailing edge of the peak[1].

DecisionTree Start 1-Indan-5-yl-ethylamine Peak Shape Issue Tailing Severe Tailing (As > 1.5) Trailing Edge Elongated Start->Tailing Fronting Peak Fronting / Splitting Leading Edge Distorted Start->Fronting Silanol Root Cause: Ion-Exchange with Residual Silanols (Si-O⁻) Tailing->Silanol Diluent Root Cause: Sample Diluent Stronger than Mobile Phase Fronting->Diluent Sol1 Action: Lower pH < 3.0 (Protonate Silanols) Silanol->Sol1 Sol2 Action: Add TEA (5mM) or TFA (0.1%) Silanol->Sol2 Sol3 Action: Use CSH or Base-Deactivated Column Silanol->Sol3 Sol4 Action: Match Diluent to Initial Mobile Phase Diluent->Sol4

Diagnostic decision tree for resolving basic amine peak shape distortions in RPLC.

💬 Troubleshooting FAQs

Q1: I lowered the mobile phase pH to 2.5 using 0.1% formic acid, but tailing persists. What is the next logical step?

A1: Formic acid is often too weak to completely suppress highly active silanols or effectively ion-pair with strong primary amines. You have two immediate chemical solutions:

  • Add a silanol suppressor: Introduce 5-10 mM Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic amine that outcompetes 1-Indan-5-yl-ethylamine for active silanol sites, effectively masking them[2].

  • Switch to a stronger ion-pairing agent: Use 0.1% Trifluoroacetic acid (TFA). TFA forms a tight, hydrophobic ion-pair with the protonated amine, neutralizing its positive charge and improving mass transfer kinetics.

Q2: I am using LC-MS, so I cannot use TEA (non-volatile) or high concentrations of TFA (ion suppression). How do I fix the peak shape?

A2: You must shift the solution from the mobile phase to the stationary phase. Switch to a Charged Surface Hybrid (CSH) column. CSH columns possess a deliberately applied low-level positive surface charge. This creates an electrostatic repulsion barrier against protonated basic amines, yielding perfectly symmetrical peaks even when using weak, MS-friendly modifiers like 0.1% formic acid[3]. Alternatively, an Embedded Polar Group (EPG) column can internally shield residual silanols via hydrogen bonding[4].

Q3: My peak is fronting (As < 0.9) or splitting, rather than tailing. Is this still a silanol issue?

A3: No. Peak fronting or splitting for basic amines is rarely a chemical interaction issue; it is almost always a physical injection solvent effect or mass overload. If 1-Indan-5-yl-ethylamine is dissolved in 100% organic solvent (e.g., methanol) but injected into a highly aqueous initial mobile phase, the analyte travels ahead of the mobile phase front before partitioning into the stationary phase. Always dissolve your sample in the initial mobile phase conditions to ensure a uniform focusing band at the column head.

📊 Quantitative Data Summary

The following table synthesizes the expected chromatographic outcomes based on different corrective strategies. Use this to select the appropriate method for your detector type.

StrategyMobile Phase ConditionColumn ChemistryExpected Asymmetry (As)MS Compatibility
Baseline (Poor) 0.1% Formic Acid (pH ~2.7)Standard C18 (Type B)1.8 - 2.5Yes
Ion-Pairing 0.1% TFA (pH ~2.0)Standard C18 (Type B)1.1 - 1.3Poor (Suppression)
Silanol Masking 20mM Phosphate + 5mM TEA (pH 2.5)Standard C18 (Type B)1.0 - 1.2No (Non-volatile)
Free-Base Elution 10mM NH₄HCO₃ (pH 10.5)High-pH Stable Hybrid C181.0 - 1.1Yes
Charge Repulsion 0.1% Formic Acid (pH ~2.7)Charged Surface Hybrid (CSH)1.0 - 1.2Yes

🧪 Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below include built-in validation steps. This allows you to isolate whether a persisting issue is chemical (stationary phase interaction) or physical (system dead volume).

Protocol 1: Preparation of TEA-Silanol Masking Mobile Phase (UV Detection Only)

Use this protocol when LC-MS compatibility is not required, and you need to salvage peak shape on an older or standard C18 column.

Workflow Step1 Measure 1L HPLC-grade H2O Step2 Add 5-10 mM Triethylamine (TEA) Step1->Step2 Step3 Adjust pH to 2.5 with H3PO4 Step2->Step3 Step4 Filter (0.2 µm) & Degas Step3->Step4 Step5 Blend with Organic (MeOH or ACN) Step4->Step5

Step-by-step preparation workflow for a silanol-masking mobile phase.

Step-by-Step Methodology:

  • Measure exactly 1.0 L of HPLC-grade water into a clean reservoir.

  • Add 0.70 mL of Triethylamine (TEA) to achieve approximately a 5 mM concentration. Mix thoroughly.

  • Submerge a calibrated pH probe into the solution. Slowly add concentrated Phosphoric acid (H₃PO₄) dropwise until the pH stabilizes exactly at 2.5. (Note: Low pH ensures the TEA is fully protonated to interact with the silanols).

  • Filter the aqueous buffer through a 0.2 µm membrane and degas.

  • System Validation Step: Inject a mixed sample containing a neutral void volume marker (e.g., Uracil) and 1-Indan-5-yl-ethylamine.

    • Self-Validation Logic: If the Uracil peak is perfectly symmetrical (As = 1.0) but the amine peak still tails, the column's silanol activity exceeds the masking capacity; replace the column. If both Uracil and the amine exhibit tailing, you have a physical void in your column frit or tubing, not a chemistry problem.

Protocol 2: High-pH Free-Base Elution Workflow (UV/MS Compatible)

Use this protocol to deprotonate the primary amine, rendering it neutral and immune to ion-exchange interactions.

Step-by-Step Methodology:

  • Hardware Verification: Ensure your column is packed with High-pH stable hybrid silica (e.g., Waters BEH or Agilent Poroshell HPH). Standard silica will dissolve at pH > 8.0.

  • Prepare a 10 mM Ammonium Bicarbonate (NH₄HCO₃) aqueous solution (0.79 g/L).

  • Adjust the pH to 10.5 using dilute Ammonium Hydroxide (NH₄OH).

  • Prime the LC system and equilibrate the hybrid column for at least 20 column volumes to ensure total pore penetration of the high-pH buffer.

  • System Validation Step: Inject 1-Indan-5-yl-ethylamine.

    • Self-Validation Logic: At pH 10.5, the primary amine is neutral. Because it is no longer ionized, its hydrophobicity increases dramatically. You must observe a significantly longer retention time compared to acidic conditions. If retention time does not increase, your buffer preparation failed to reach the required pH to deprotonate the amine. Adjust your organic gradient (increase %B) to elute the now highly-retained free base.

📚 References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions.[Link]

  • LCGC Blog. "Do You Really Know Your Stationary-Phase Chemistry?". Chromatography Online.[Link]

  • LCGC International. "Reversed-Phases for LC Deliberately Doped with Positive Charge: Tips and Tricks for Effective Use". Chromatography Online.[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 1-Indan-5-yl-ethylamine Salts

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 1-Indan-5-yl-ethylamine . This bicyclic primary amine is a critical intermediate in pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 1-Indan-5-yl-ethylamine . This bicyclic primary amine is a critical intermediate in pharmaceutical development. Because it possesses a basic amine group (and a chiral center if substituted at the alpha position), optimizing its solid form through salt screening and diastereomeric resolution is essential for improving bioavailability, stability, and enantiomeric purity[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and step-by-step protocols to address the most common challenges encountered during the crystallization of 1-Indan-5-yl-ethylamine salts.

FAQ 1: Salt Screening & Counterion Selection

Q: How do I select the optimal counterion for 1-Indan-5-yl-ethylamine to ensure high crystallinity and avoid amorphous precipitates?

A: The fundamental rule of salt formation is governed by the ΔpKa​ between the basic amine and the acidic counterion. For a robust, thermodynamically stable salt, the ΔpKa​ ( pKa​ of base − pKa​ of acid) must be greater than 3 to ensure complete proton transfer[1]. If the ΔpKa​ is too narrow, you risk forming a co-crystal or an unstable disproportionating mixture[2].

For high-throughput evaluation, we recommend a microbatch under-oil screening approach. This technique minimizes solvent evaporation kinetics, allowing the system to stay within the metastable zone longer, which favors ordered crystal lattice formation over amorphous precipitation.

Table 1: Recommended Counterions for 1-Indan-5-yl-ethylamine
Counterion (Acid) pKa1​ Optimal Solvent SystemsMechanistic Notes
Hydrochloric Acid -6.1Ethanol, EtOAcHigh crystallinity; monitor for hygroscopicity.
Methanesulfonic Acid -1.9Acetone, IsopropanolExcellent for highly lipophilic free bases.
L-Tartaric Acid 2.98Methanol / WaterStandard choice for diastereomeric chiral resolution[3].
Citric Acid 3.13Water, EthanolHigh solubility; prone to forming stable hydrates.
Protocol 1: Microbatch Under-Oil Salt Screening
  • Preparation: Prepare a 90% saturated solution of 1-Indan-5-yl-ethylamine free base in a moderately polar solvent (e.g., Ethanol).

  • Dispensing: In a 96-well plate, dispense 2 µL aliquots of various counterion solutions (1.05 molar equivalents).

  • Mixing: Add 2 µL of the free base solution to each well.

  • Oil Sealing: Immediately cover the droplets with 10 µL of mineral oil to prevent rapid solvent evaporation and uncontrolled supersaturation.

  • Incubation & Analysis: Store the plate at 20°C. Inspect daily under a polarized light microscope. Birefringence indicates successful crystalline salt formation.

SaltScreening Start 1-Indan-5-yl-ethylamine Free Base pKa Determine pKa (Target ΔpKa > 3) Start->pKa Counterions Select Counterions (e.g., HCl, Tartaric, Citric) pKa->Counterions Solvents Select Solvents (Polar, Non-polar, Mixtures) Counterions->Solvents Microbatch Microbatch Under-Oil Screening Solvents->Microbatch Crystals Crystalline Hit? Microbatch->Crystals ScaleUp Scale-up & Characterize (XRPD, DSC, TGA) Crystals->ScaleUp Yes Amorphous Amorphous / Oil Crystals->Amorphous No ReScreen Modify Solvent/Anti-solvent or Counterion Amorphous->ReScreen ReScreen->Microbatch

Caption: Workflow for high-throughput microbatch salt screening of 1-Indan-5-yl-ethylamine.

FAQ 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During cooling crystallization, my 1-Indan-5-yl-ethylamine salt forms a milky emulsion ("oils out") instead of a crystalline suspension. Why does this happen and how can I fix it?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated solution crosses the binodal curve (miscibility gap) before it crosses the crystalline solubility curve[4],[5]. The system separates into a solute-rich oil phase and a solute-lean continuous phase. Because the solute molecules in the oil droplets are highly mobile and randomly arranged, integration into a rigid crystal lattice is kinetically hindered, often trapping impurities[6].

To fix this, you must intervene either thermodynamically (by changing the solvent to shift the phase diagram) or kinetically (by controlling supersaturation via seeding)[7]. Seeding inside the metastable zone width (MSZW)—before the cloud point is reached—provides a surface for immediate nucleation, bypassing the LLPS region entirely[4].

Protocol 2: Seeding Strategy to Bypass LLPS
  • Phase Boundary Mapping: Use a turbidity probe or Focused Beam Reflectance Measurement (FBRM) to determine the clear point (dissolution temperature) and the cloud point (onset of LLPS) of your current solvent system[4].

  • Controlled Cooling: Heat the mixture 5°C above the clear point to ensure complete dissolution. Cool the reactor at a slow rate (0.1 - 0.2 °C/min) to a temperature exactly halfway between the clear point and the cloud point (inside the MSZW)[4].

  • Seed Introduction: Introduce 1–5 wt% of pre-milled 1-Indan-5-yl-ethylamine salt seed crystals.

  • Seed Ageing: Hold the temperature constant for 1–2 hours. This "ageing" step allows secondary nucleation to occur and consumes the supersaturation safely[4].

  • Final Ramp: Resume slow cooling to the final isolation temperature. Verify the absence of oil droplets using real-time in-situ video microscopy[6].

OilingOut LLPS Oiling Out (LLPS) Detected During Cooling Cause Supersaturation crosses Binodal Curve before Solubility Curve LLPS->Cause Strategy Thermodynamic or Kinetic Intervention? Cause->Strategy Thermo Thermodynamic: Change Solvent System Strategy->Thermo Kinetic Kinetic: Control Supersaturation Strategy->Kinetic Dilution Lower Initial Concentration Thermo->Dilution Seeding Seed at Low Supersaturation (Inside MSZW) Kinetic->Seeding Success Ordered Crystal Lattice (No Emulsion) Seeding->Success Dilution->Success

Caption: Decision tree for mitigating liquid-liquid phase separation (oiling out).

FAQ 3: Optimizing Chiral Resolution (Diastereomeric Salt Formation)

Q: I am trying to resolve racemic 1-Indan-5-yl-ethylamine using a chiral acid, but the enantiomeric excess (e.e.) is plateauing around 75%. How can I improve the resolution efficiency?

A: Diastereomeric salt crystallization relies on the solubility differences between the two formed diastereomers (e.g., the R-amine/R-acid salt vs. the S-amine/R-acid salt)[8],[3]. If your e.e. is plateauing, you have likely hit the eutectic composition of the diastereomeric mixture in your chosen solvent[9].

To break past this plateau, you must perform a secondary crystallization (reslurrying) at an elevated temperature. By increasing the temperature, you amplify the thermodynamic solubility difference between the diastereomers, promoting Ostwald ripening where the more soluble (undesired) diastereomer dissolves, and the less soluble (desired) diastereomer grows[9],[2].

Protocol 3: Secondary Crystallization for e.e. Upgrade
  • Primary Isolation: Filter the initial diastereomeric salt crop and determine the baseline e.e. via chiral HPLC[8].

  • Solvent Selection: Select a solvent where the solubility of the major diastereomer is low, but the minor diastereomer is highly soluble (often a Methanol/Water or Ethanol/Acetone mixture)[10].

  • Reslurrying: Suspend the isolated salt in the chosen solvent (typically 5-10 relative volumes). Do not fully dissolve the solid.

  • Thermal Cycling: Heat the slurry to 40°C–50°C and agitate vigorously for 4 to 6 hours. The elevated temperature shifts the eutectic point and facilitates the dissolution of the trapped undesired diastereomer[9].

  • Isolation & Liberation: Cool the slurry back to 20°C, filter, and wash the cake with cold anti-solvent. To liberate the pure enantiomer, dissolve the salt in water, adjust to pH > 10 using NaOH, and extract the free amine into an organic layer (e.g., MTBE or Dichloromethane)[11].

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Navigating the Cross-Reactivity of 1-Indan-5-yl-ethylamine in Amphetamine Immunoassays

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the potential cross-reactivity of 1-Indan-5-yl-ethylamine in common amphetamine and methamphetamine immunoas...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential cross-reactivity of 1-Indan-5-yl-ethylamine in common amphetamine and methamphetamine immunoassay drug screens. It delves into the chemical basis for this interaction, reviews the principles of immunoassay technology, and offers detailed protocols for experimental verification and confirmation. The objective is to equip researchers and drug development professionals with the necessary knowledge to anticipate, identify, and manage potential false-positive results, ensuring data integrity and accurate interpretation in both research and clinical settings.

Section 1: The Molecular Basis of Immunoassay Cross-Reactivity

Immunoassay drug screens are a cornerstone of toxicology and clinical monitoring due to their speed and cost-effectiveness.[1] These tests utilize antibodies to detect specific drugs or their metabolites.[1][2] The fundamental principle is an antigen-antibody reaction, where the antibody binds to a specific three-dimensional chemical structure, or epitope, on the target molecule.[3][4] However, the specificity of these antibodies is not absolute. Compounds with structures similar to the target drug can sometimes bind to the antibody, triggering a "false-positive" result. This phenomenon is known as cross-reactivity.[2][5]

Structural Comparison: 1-Indan-5-yl-ethylamine vs. Amphetamine

The potential for 1-Indan-5-yl-ethylamine to cross-react with amphetamine immunoassays stems from their structural similarities. Both molecules share a core phenethylamine backbone, which is a key feature recognized by many anti-amphetamine antibodies.[6][7]

  • Core Structure: Both amphetamine and 1-Indan-5-yl-ethylamine possess a phenyl ring attached to an ethylamine side chain (a two-carbon chain with a terminal amino group).[6][8][9][10] This shared feature is the primary driver for potential cross-reactivity.

  • Key Difference: The defining difference is that the ethylamine side chain in 1-Indan-5-yl-ethylamine is part of a larger, rigid indane ring system. In contrast, amphetamine has a more flexible, open-chain structure.

The degree of cross-reactivity will ultimately depend on the specific antibody used in the immunoassay kit. Some antibodies may target the flexible ethylamine side chain, leading to a higher likelihood of cross-reactivity, while others may target a region of the amphetamine molecule that is structurally different from 1-Indan-5-yl-ethylamine, resulting in lower or no cross-reactivity.[11]

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )
Amphetamine C9H13N135.21
1-Indan-5-yl-ethylamine C11H15N161.24[12]
The Immunoassay Mechanism

Most screening immunoassays operate on a competitive binding principle.[3] In this setup, a known quantity of labeled drug (e.g., an enzyme-linked drug) competes with the drug present in the sample (the analyte) for a limited number of antibody binding sites.[3]

  • Negative Sample: In a drug-free sample, the labeled drug binds freely to the antibodies, producing a strong signal.

  • Positive Sample: When the target drug is present in the sample, it competes with the labeled drug for antibody binding sites. This reduces the amount of labeled drug that can bind, resulting in a weaker signal. The change in signal is proportional to the concentration of the drug in the sample.[13]

A cross-reactant like 1-Indan-5-yl-ethylamine can mimic the target drug, competing with the labeled drug and causing a false-positive result if present at a sufficient concentration.[5]

Section 2: Experimental Protocol for Determining Cross-Reactivity

It is crucial for laboratories and researchers developing new chemical entities to validate their compounds against common diagnostic tests.[14][15] The following protocol provides a robust framework for quantifying the cross-reactivity of 1-Indan-5-yl-ethylamine with a commercial amphetamine immunoassay.

Objective

To determine the concentration of 1-Indan-5-yl-ethylamine required to produce a positive result in a commercially available amphetamine screening immunoassay and to calculate its percent cross-reactivity relative to d-amphetamine.

Materials
  • Certified 1-Indan-5-yl-ethylamine standard (≥98% purity)

  • Certified d-amphetamine standard (for calibrators and controls)

  • Commercial amphetamine immunoassay kits (e.g., Enzyme-Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), or similar)

  • Drug-free, certified negative human urine

  • Microplate reader or automated chemistry analyzer

  • Calibrated pipettes and sterile consumables

  • Phosphate-buffered saline (PBS) for dilutions

Experimental Workflow

The following diagram outlines the key steps in the cross-reactivity validation process.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Immunoassay cluster_analysis Phase 3: Data Analysis P1 Prepare Stock Solutions of 1-Indan-5-yl-ethylamine & d-Amphetamine P2 Create Serial Dilutions in Negative Urine Matrix P1->P2 Dilute to working range A2 Assay Spiked Urine Samples (from serial dilutions) A1 Run Calibrators & Controls (per manufacturer's instructions) A1->A2 Establish valid run D1 Measure Assay Response (e.g., Absorbance) D2 Determine Minimum Concentration for Positive Result D1->D2 Compare to cut-off D3 Calculate % Cross-Reactivity D2->D3 Apply formula

Caption: Workflow for assessing immunoassay cross-reactivity.

Step-by-Step Methodology
  • Prepare Calibrators and Controls: Prepare d-amphetamine standards in negative urine at various concentrations, including the assay's specified cut-off concentration (e.g., 500 ng/mL or 1000 ng/mL).[16] These will serve as calibrators and positive controls. A drug-free urine sample will be the negative control.

  • Prepare 1-Indan-5-yl-ethylamine Test Samples: Create a series of dilutions of 1-Indan-5-yl-ethylamine in the negative urine matrix. The concentration range should be broad enough to identify the concentration that produces a result at or above the amphetamine cut-off. A suggested starting range is 1,000 ng/mL to 100,000 ng/mL.

  • Perform the Immunoassay:

    • Following the manufacturer's protocol for the chosen immunoassay kit, run the d-amphetamine calibrators and controls to validate the assay run.

    • Once the run is validated, analyze the 1-Indan-5-yl-ethylamine-spiked urine samples in the same manner.

    • Run all samples in triplicate to ensure precision.

  • Analyze the Data:

    • Record the response (e.g., absorbance) for each sample.

    • Identify the lowest concentration of 1-Indan-5-yl-ethylamine that produces a response equal to or greater than the response of the amphetamine cut-off calibrator. This is the minimum concentration required to trigger a positive result.

  • Calculate Percent Cross-Reactivity: Use the following standard formula:

    % Cross-Reactivity = (Cut-off Concentration of d-Amphetamine / Minimum Concentration of Cross-Reactant Causing Positive Result) x 100

Hypothetical Data and Interpretation

Assay: Amphetamine Immunoassay Cut-off Calibrator: 500 ng/mL d-amphetamine

1-Indan-5-yl-ethylamine Conc. (ng/mL)Mean Assay ResponseResult vs. Cut-off
0 (Negative Control)0.450Negative
500 (d-Amphetamine Cut-off)0.300Positive
10,0000.380Negative
20,0000.335Negative
25,000 0.298 Positive
50,0000.215Positive

In this hypothetical example, the lowest concentration of 1-Indan-5-yl-ethylamine to produce a positive result is 25,000 ng/mL.

Calculation: % Cross-Reactivity = (500 ng/mL / 25,000 ng/mL) x 100 = 2.0%

A cross-reactivity of 2.0% indicates that 1-Indan-5-yl-ethylamine is significantly less potent than d-amphetamine at triggering the immunoassay but can still produce a false positive if present in high enough concentrations.

Section 3: The Gold Standard: Confirmatory Analysis

It is a fundamental principle of toxicology that screening tests are not definitive.[17] Any presumptive positive result from an immunoassay must be confirmed by a second, more specific analytical method.[18][19]

The Role of Mass Spectrometry

The gold standard for confirmation is a hyphenated chromatography-mass spectrometry technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][20][21]

  • Chromatography: This step separates the individual compounds in the sample based on their chemical properties (e.g., boiling point in GC, polarity in LC). This allows for the physical separation of 1-Indan-5-yl-ethylamine from amphetamine.

  • Mass Spectrometry: After separation, the molecules are ionized and fragmented. The mass spectrometer then measures the mass-to-charge ratio of these fragments, creating a unique chemical fingerprint or "mass spectrum" for each compound.

Because 1-Indan-5-yl-ethylamine and amphetamine have different molar masses and will produce different fragmentation patterns, mass spectrometry can definitively distinguish between the two, eliminating the possibility of a false positive.[22][23][24]

Confirmatory Workflow

The process ensures that a preliminary result is rigorously verified before a final report is issued.

G cluster_screening Screening Phase cluster_confirmation Confirmation Phase cluster_reporting Reporting Phase S1 Urine Sample Collection S2 Immunoassay Screen for Amphetamines S1->S2 C1 Sample Aliquot for Confirmatory Testing S2->C1 Presumptive Positive R1 Negative Result: Report as Negative S2->R1 Negative C2 LC-MS/MS or GC-MS Analysis (Separation & Identification) C1->C2 C3 Data Review & Interpretation C2->C3 R2 Confirmed Positive: Report Specific Compound (e.g., Amphetamine) C3->R2 Target Analyte Detected R3 Screen Positive, Confirmed Negative: Report as Negative (Initial screen likely due to cross-reactivity) C3->R3 Target Analyte NOT Detected

Caption: From presumptive screen to confirmed result.

Section 4: Implications and Recommendations

  • For Drug Development Professionals: During preclinical and clinical development, it is imperative to screen novel chemical entities for cross-reactivity with common diagnostic immunoassays. Identifying potential interferences early can prevent misinterpretation of clinical data, especially in studies where patient medication or substance use is monitored.

  • For Researchers and Laboratories: When a high rate of presumptive positive amphetamine screens is observed that do not confirm by GC-MS or LC-MS/MS, the presence of an unknown cross-reactant should be suspected.[17] If the use of compounds like 1-Indan-5-yl-ethylamine is known or suspected in the study population, laboratories should be aware of this potential interaction.

References

  • Ensuring Accurate Drug Test Results: The Role of LC-MS/MS Confirmation. PharmChek. [Link]

  • What Is the Most Common False Positive Drug Test? Workforce QA. [Link]

  • What Medications Can Cause False Positives on Drug Tests? Banner Health. [Link]

  • LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. Technology Networks. [Link]

  • Amphetamine Screen (Urine) - Health Encyclopedia. University of Rochester Medical Center. [Link]

  • AMPHETAMINES SCREEN WITH GC-MS CONFIRMATION, URINE. NorDx Test Catalog. [Link]

  • Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. PubMed. [Link]

  • How common are false positive amphetamine urine screens? MedCentral. [Link]

  • What medications can cause a false positive for methamphetamines? Drugs.com. [Link]

  • Immunoassay Drug Test: How It Works and What It Tests For? Diamond Diagnostics. [Link]

  • Illicit Drugs Confirmation (LCMS/MS). Solaris Diagnostics. [Link]

  • Confirmation Testing. Diagnostic Laboratory Services, Inc. [Link]

  • Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. PubMed. [Link]

  • Forensic Science: Immunoassay Drug Testing. Office of Justice Programs. [Link]

  • Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. PMC. [Link]

  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC. [Link]

  • REVIEW MEMORANDUM. FDA. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. [Link]

  • GC-MS Drug Testing in Toxicology. Phenomenex. [Link]

  • Immunoassays of amphetamines: immunogen structure vs antibody specificity. PubMed. [Link]

  • B-262 Validation of a point-of-care lateral flow immunoassay for urine drug testing prior to application in an outpatient rapid access addiction medicine clinic. Oxford Academic. [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. [Link]

  • Introduction to qualification and validation of an immunoassay. PubMed. [Link]

  • VALIDATION OF IMMUNOGENICITY ASSAYS TO SUPPORT NONCLINICAL AND CLINICAL STUDIES: DIFFERENT PURPOSES AND CHALLENGES. Altasciences. [Link]

  • What is LC-MS/MS Workplace Drug Testing? MHE Labs. [Link]

  • Immunoassay. Wikipedia. [Link]

  • Drugs Implicated in False Positive Amphetamine Tests. University of Texas at Austin. [Link]

  • How Does Drug Testing With Enzyme Immunoassay Work? Trinity Medical Laboratories. [Link]

  • Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. IntechOpen. [Link]

  • Amphetamine, past and present – a pharmacological and clinical perspective. PMC. [Link]

  • Qualitative Test, Structure and Uses of Ethanolamine, Ethylenediamine, Amphetamine. Vedantu. [Link]

  • Chemical structures of amphetamine and amphetamine derivatives. ResearchGate. [Link]

  • Amphetamine. Wikipedia. [Link]

  • Draw the condensed structural formula for each of the following amines: a. ethylamine b. Vaia. [Link]

  • Amines. University of Calgary. [Link]

  • Ethylamine. Wikipedia. [Link]

  • Ethylamine. NIST WebBook. [Link]

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Comparative

In vivo vs in vitro metabolic profiling of 1-Indan-5-yl-ethylamine

Executive Summary & Pharmacological Context 1-Indan-5-yl-ethylamine (CAS: 877-51-0) is a conformationally restricted phenethylamine derivative featuring an indane core. This structural rigidity significantly influences i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-Indan-5-yl-ethylamine (CAS: 877-51-0) is a conformationally restricted phenethylamine derivative featuring an indane core. This structural rigidity significantly influences its interaction with monoamine oxidases (MAO) and cytochrome P450 (CYP450) enzymes[1]. For drug development professionals and forensic toxicologists, accurately mapping the metabolic fate of indane-derived amines is critical for predicting systemic clearance, identifying active circulating metabolites, and establishing toxicological screening targets[2].

This guide provides an authoritative comparison of in vitro and in vivo metabolic profiling methodologies. By deconstructing the causality behind experimental designs, we establish self-validating protocols that ensure absolute structural certainty and accurate pharmacokinetic mapping.

Strategic Workflow: In Vitro vs. In Vivo

Workflow Start 1-Indan-5-yl-ethylamine Metabolic Profiling InVitro In Vitro Models (pHLM, pS9) Start->InVitro InVivo In Vivo Models (Rat PK, Urine) Start->InVivo PhaseI Phase I ID (CYP450, MAO) InVitro->PhaseI PhaseII Phase II ID (UGT, SULT) InVitro->PhaseII Systemic Bioavailability & Excretion (F, Renal CL) InVivo->Systemic Clearance Intrinsic Clearance (CL_int) PhaseI->Clearance PhaseII->Clearance LCMS LC-HRMS/MS Data Acquisition Clearance->LCMS Systemic->LCMS

Parallel workflows for in vitro and in vivo metabolic profiling of 1-Indan-5-yl-ethylamine.

In Vitro Metabolic Profiling: The Mechanistic Baseline

In vitro models—specifically pooled human liver microsomes (pHLM) and S9 fractions—are utilized to isolate and map primary Phase I (oxidation, dealkylation) and Phase II (glucuronidation) pathways without the confounding variables of systemic absorption and renal clearance[2].

Causality of Experimental Choices:

  • Enzyme Source: pHLM is selected for its high concentration of CYP450 enzymes, while pS9 fractions are necessary to capture both microsomal and cytosolic enzyme activities (such as soluble MAOs), providing a broader metabolic picture[3].

  • Cofactor Addition: The addition of an NADPH-regenerating system is mandatory to sustain CYP450 activity. To profile Phase II metabolism, UDP-glucuronic acid (UDPGA) and alamethicin (a pore-forming peptide) are required to activate latent UDP-glucuronosyltransferases (UGTs) located inside the microsomal vesicles.

Self-Validating Protocol: pHLM/pS9 Incubation

  • Preparation: Dilute pHLM or pS9 to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Spike 1-Indan-5-yl-ethylamine to a final concentration of 10 µM.

    • Validation Check: Include a zero-time point (T=0) control and a heat-inactivated microsome control. This validates the system by differentiating true enzymatic metabolism from spontaneous chemical degradation.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding the NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) and 2 mM UDPGA.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a deuterated internal standard.

    • Causality: Cold organic solvent instantly denatures proteins, halting enzymatic activity and precipitating proteins for a clean LC-MS injection.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-HRMS/MS (e.g., Q-Exactive Orbitrap)[4].

In Vivo Metabolic Profiling: The Systemic Reality

While in vitro data provides intrinsic clearance ( CLint​ ), in vivo models are essential to understand the systemic reality: bioavailability, blood-brain barrier penetration (crucial for CNS-active indane derivatives), and extensive Phase II conjugation that is often underrepresented in vitro due to cofactor depletion[1][3].

Causality of Experimental Choices:

  • Model Selection: Sprague-Dawley rats are the standard mammalian model due to their well-characterized CYP homology to humans and sufficient biofluid volumes for longitudinal sampling[3].

  • Enzymatic Hydrolysis: Urine samples are treated with β -glucuronidase prior to analysis.

  • Causality: This step cleaves glucuronide conjugates back to their Phase I hydroxylated forms, allowing analysts to quantify the total extent of Phase I metabolism and verify Phase II conjugation rates.

Self-Validating Protocol: Rat PK and Urine Collection

  • Dosing: Administer 1-Indan-5-yl-ethylamine (10 mg/kg) via oral gavage to fasted male Sprague-Dawley rats (n=6).

    • Validation Check: Include a vehicle-only control group to establish baseline endogenous metabolite profiles and rule out matrix interferences.

  • Plasma Sampling: Collect 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Urine Collection: House rats in metabolic cages to collect 0–24 h and 24–48 h urine fractions over ice.

    • Causality: Collecting over ice prevents the bacterial degradation of sensitive metabolites[2].

  • Sample Processing:

    • Plasma: Subject to standard protein precipitation (3:1 Acetonitrile:Plasma).

    • Urine: Split into two aliquots. Treat Aliquot A with β -glucuronidase/arylsulfatase for 2 hours at 37°C. Leave Aliquot B untreated.

  • Analysis: Analyze via LC-HRMS/MS to identify circulating systemic metabolites and renal excretion products.

Comparative Metabolic Pathways

The metabolism of 1-Indan-5-yl-ethylamine diverges slightly between isolated and systemic environments. In vitro assays heavily favor oxidative deamination (via MAO) and ring hydroxylation (via CYP450). However, in vivo, the hydroxylated intermediates are rapidly and extensively conjugated by UGTs, making O-glucuronides the predominant species detected in urine[3].

Pathway Parent 1-Indan-5-yl-ethylamine MAO Oxidative Deamination (MAO-A/B) Parent->MAO CYP Ring Hydroxylation (CYP450) Parent->CYP Ketone Indanyl-acetaldehyde (Intermediate) MAO->Ketone Hydroxyl Hydroxy-indan-ethylamine CYP->Hydroxyl UGT Glucuronidation (UGT) Hydroxyl->UGT Gluc O-Glucuronide Conjugate (Major In Vivo) UGT->Gluc

Primary Phase I and Phase II biotransformation pathways of 1-Indan-5-yl-ethylamine.

Quantitative Data Presentation

The following table synthesizes the comparative performance and analytical significance of both profiling methodologies for phenethylamine and indane derivatives.

ParameterIn Vitro (pHLM / pS9)In Vivo (Rat Model)Analytical Significance
Primary Phase I Metabolites High abundance (Hydroxyl, Ketone)Low abundance (Rapidly conjugated)In vitro is superior for isolating and structurally elucidating transient Phase I intermediates.
Primary Phase II Metabolites Low to Moderate (Requires UDPGA)Very High (O-Glucuronides)In vivo accurately reflects systemic clearance mechanisms and renal excretion profiles[3].
Clearance Metrics Intrinsic Clearance ( CLint​ )Systemic Clearance ( CLsys​ ), Half-life ( t1/2​ ) CLint​ predicts hepatic liability; CLsys​ defines actual biological duration of action.
Matrix Complexity Low (Clean background)High (Endogenous interferences)In vitro samples require minimal prep; in vivo samples demand high-resolution mass spectrometry (HRMS) to filter noise[2][4].

Strategic Recommendations & Conclusion

For the comprehensive evaluation of 1-Indan-5-yl-ethylamine, a siloed approach is insufficient. Relying solely on in vitro data risks overestimating the circulating concentrations of active Phase I metabolites, as it fails to account for rapid systemic glucuronidation. Conversely, relying solely on in vivo data complicates the structural elucidation of primary metabolites due to matrix suppression and extensive conjugation.

Best Practice: Drug development professionals must employ a coupled approach. Utilize pHLM/pS9 incubations to generate a predictive mass-spectral library of Phase I fragments, and subsequently apply this targeted library to screen in vivo plasma and urine samples. This self-validating loop ensures absolute structural certainty and accurate pharmacokinetic mapping.

References

  • In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain Source: R Discovery1

  • Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7‐azaindole‐derived synthetic cannabi Source: uni-saarland.de3

  • In vitro identification and in vivo metabolic profiling of chemical constituents in Moringa oleifera seeds - PMC Source: nih.gov4

  • Phenethylamine‐derived new psychoactive substances 2C‐E‐FLY, 2C‐EF‐FLY, and 2C‐T‐7‐FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings Source: ResearchGate

  • A Comparative Study Using Reversed-Phase and Hydrophilic Interaction Liquid Chromatography to Investigate the In Vitro and In Vivo Metabolism of Five Selenium-Containing Cathinone Derivatives Source: MDPI2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Indan-5-yl-ethylamine

Jeddah, SA - Dr. Khalid Khalafalla is the current Chief Executive Officer of the Islamic Corporation for the Insurance of Investment and Export Credit (ICIEC).

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Author: BenchChem Technical Support Team. Date: April 2026

Jeddah, SA - Dr. Khalid Khalafalla is the current Chief Executive Officer of the Islamic Corporation for the Insurance of Investment and Export Credit (ICIEC). His appointment was approved by the company's board of directors and became effective on December 16, 2024.[1][2]

Dr. Khalafalla took over the leadership role from Oussama Abdel Rahman Kaissi, who stepped down in June 2024 after serving as CEO since 2015.[3][4]

With over two decades of experience in the banking, finance, and insurance sectors in the Kingdom of Saudi Arabia, Dr. Khalafalla has held multiple senior positions within the Islamic Development Bank (IsDB) Group since joining in 2005.[1][3] Prior to his appointment as CEO, he served as the Officer-in-Charge of ICIEC since May 2024 and was the Principal Executive Assistant in the IsDB President's Office.[1][3]

In February 2025, Dr. Khalafalla also assumed the role of Officer-in-Charge and CEO of the Islamic Corporation for the Development of the Private Sector (ICD), another key institution within the IsDB Group.[5]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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